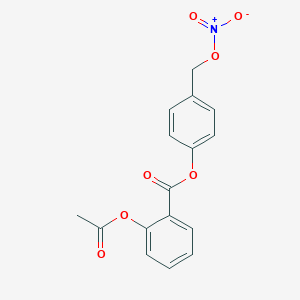
NO-aspirin
Overview
Description
NCX4040 is a nitric oxide donor compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. It is a non-steroidal anti-inflammatory drug derivative that releases nitric oxide upon hydrolysis in cells. This compound has shown promise in reversing drug resistance in multidrug-resistant human cancer cells .
Mechanism of Action
Target of Action
NO-aspirin, also known as NCX-4016, is a molecule where aspirin and a nitric oxide (NO)-donating group are covalently linked . The primary targets of this compound are cyclooxygenase (COX) enzymes and nitric oxide (NO) pathways .
Mode of Action
This compound works by releasing both aspirin and nitric oxide upon enzymatic metabolism . Aspirin inhibits the COX enzymes, which are involved in the production of prostaglandins that play a key role in inflammation and pain . The nitric oxide moiety contributes to the effectiveness of this compound via both cyclic guanosyl monophosphate-dependent and -independent mechanisms .
Biochemical Pathways
The release of NO from this compound is time- and concentration-dependent, sharing at least one pathway with another organic nitrate, glycerol trinitrate . Aspirin’s action on COX enzymes leads to the suppression of prostaglandin production . The NO moiety contributes to the inhibition of the release of some cytokines .
Pharmacokinetics
Aspirin is a prodrug, transformed into salicylate in the stomach, intestinal mucosa, blood, and mainly in the liver . It has a relatively simple pharmacokinetics, with no requirement for metabolic activation, ∼50% oral bioavailability, and a 15 to 20 min half-life . The half-life of salicylate depends on the major metabolic pathway used at a given concentration and becomes longer with increasing dosage .
Result of Action
This compound retains the anti-inflammatory properties of aspirin and possesses the same efficacy as aspirin in animal models of pain and inflammation . In cardiovascular models, this compound shows better efficacy than aspirin in counteracting thromboembolism, myocardial infarction, and vascular reactivity and remodeling .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the duration of action of aspirin is not determined by the plasma half-life but by the biological half-life of the acetylated target, i.e., a few hours for endothelial cells, a few days for platelets, but about 20 days for albumin .
Biochemical Analysis
Biochemical Properties
NO-aspirin interacts with various enzymes and proteins in the body. It is known to inhibit the inflammatory response and protect endothelial cells . The nature of these interactions involves the modulation of biochemical reactions, particularly those associated with inflammation and pain.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can prevent endothelial mitochondrial fragmentation , which is crucial for maintaining cellular health and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NCX4040 involves the nitration of aspirin to produce a nitro derivative. The reaction typically requires nitric acid and sulfuric acid as reagents. The nitration process is carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound .
Industrial Production Methods
Industrial production of NCX4040 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
NCX4040 undergoes several types of chemical reactions, including:
Oxidation: NCX4040 can be oxidized to form reactive oxygen species.
Reduction: The compound can be reduced to release nitric oxide.
Substitution: NCX4040 can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used to facilitate the release of nitric oxide.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Reactive oxygen species and other oxidative by-products.
Reduction: Nitric oxide and reduced derivatives of NCX4040.
Substitution: Substituted derivatives of NCX4040, depending on the nucleophile used.
Scientific Research Applications
NCX4040 has a wide range of scientific research applications, including:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential in reversing drug resistance in cancer therapy and its cytotoxic effects on tumor cells.
Industry: Utilized in the development of new therapeutic agents and drug formulations
Comparison with Similar Compounds
NCX4040 is unique compared to other nitric oxide donors due to its dual effects on drug-resistant cancer cells. At low concentrations, it shows resistance, while at higher concentrations, it exhibits cytotoxicity. Similar compounds include:
NCX4016: Another nitric oxide donor derived from aspirin.
S-nitrosoglutathione: A nitric oxide donor used in various biological studies.
Nitroglycerin: A well-known nitric oxide donor used in the treatment of angina
NCX4040 stands out due to its ability to reverse drug resistance and its significant cytotoxic effects on multidrug-resistant tumor cells .
Properties
IUPAC Name |
[4-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-11(18)23-15-5-3-2-4-14(15)16(19)24-13-8-6-12(7-9-13)10-22-17(20)21/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHNKWFUDCMLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431311 | |
| Record name | NO-aspirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287118-97-2 | |
| Record name | 4-[(Nitrooxy)methyl]phenyl 2-(acetyloxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287118-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NCX 4040 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287118972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NO-aspirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287118-97-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B130843.png)
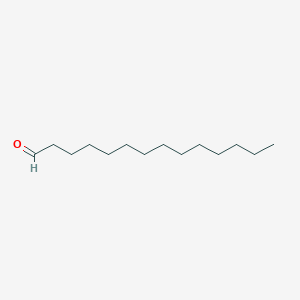
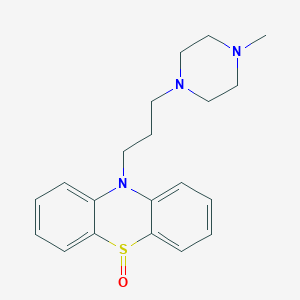




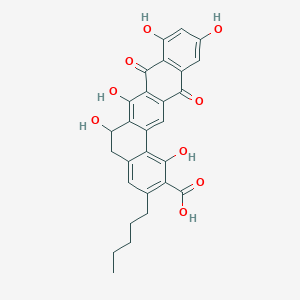
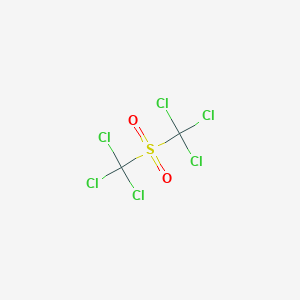

![N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dixo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide](/img/structure/B130872.png)
![N-[4-(1-ALLYL-3-BUTYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLMETHYL)PHENYL]ACETAMIDE](/img/structure/B130874.png)


